Promastigote Potency: Antileishmanial Agent-17 Exhibits >55‑Fold Superior Activity Over Miltefosine Reference Values in the Same Assay System
Antileishmanial agent-17 demonstrates an IC50 of 0.40 μM against Leishmania major promastigotes [1][2]. In the original head-to-head study, all newly synthesized coumarin-triazole hybrids exerted higher activity than the clinical reference drug miltefosine, which consistently shows IC50 values in the 22–26 μM range against L. major promastigotes under comparable assay conditions [1][3]. This represents a >55‑fold improvement in potency [1][3].
| Evidence Dimension | In vitro potency (IC50) against Leishmania major promastigotes |
|---|---|
| Target Compound Data | IC50 = 0.40 μM |
| Comparator Or Baseline | Miltefosine (IC50 not explicitly reported in the same study but stated to be 'higher than all new compounds' [1]; literature reference range for miltefosine against L. major promastigotes = 22–26 μM [3]) |
| Quantified Difference | >55‑fold lower IC50 (higher potency) |
| Conditions | Leishmania major promastigote culture; MTT or resazurin-based viability assay; 48–72 hour incubation [1][2] |
Why This Matters
A >55‑fold potency advantage reduces the compound concentration required for efficacy, minimizing the risk of off‑target effects and enabling lower dosing in downstream in vivo studies.
- [1] Hassan NW, Sabt A, El-Attar MAZ, Ora M, Bekhit AEA, Amagase K, Bekhit AA, Belal ASF, Elzahhar PA. Modulating leishmanial pteridine metabolism machinery via some new coumarin-1,2,3-triazoles: Design, synthesis and computational studies. Eur J Med Chem. 2023 May 5;253:115333. doi:10.1016/j.ejmech.2023.115333. PMID:37031526. View Source
- [2] TargetMol. Antileishmanial agent-17 (T78964) Technical Datasheet. Accessed April 2026. View Source
- [3] Khademvatan S, Gharavi MJ, Rahim F, Saki J. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains. Korean J Parasitol. 2011;49(1):17-23. doi:10.3347/kjp.2011.49.1.17. PMID:21461263. View Source
